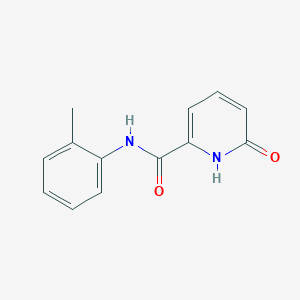
6-Hydroxy-N-(o-tolyl)picolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Hydroxy-N-(o-tolyl)picolinamide is an organic compound that belongs to the class of picolinamides Picolinamides are derivatives of picolinic acid, which is a pyridine carboxylic acid This compound is characterized by the presence of a hydroxyl group at the 6th position and an o-tolyl group attached to the nitrogen atom of the picolinamide structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-N-(o-tolyl)picolinamide typically involves the following steps:
Starting Materials: The synthesis begins with picolinic acid and o-toluidine as the primary starting materials.
Formation of Picolinamide: Picolinic acid is first converted to picolinamide through an amide formation reaction. This can be achieved by reacting picolinic acid with ammonia or an amine in the presence of a dehydrating agent such as thionyl chloride.
Hydroxylation: The picolinamide is then hydroxylated at the 6th position using a suitable oxidizing agent such as hydrogen peroxide or a peracid.
N-Alkylation: Finally, the hydroxylated picolinamide is subjected to N-alkylation with o-toluidine in the presence of a base such as sodium hydride or potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
6-Hydroxy-N-(o-tolyl)picolinamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group at the 6th position can be oxidized to form a ketone or an aldehyde.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted picolinamides with various functional groups.
科学的研究の応用
6-Hydroxy-N-(o-tolyl)picolinamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6-Hydroxy-N-(o-tolyl)picolinamide involves its interaction with specific molecular targets and pathways. The hydroxyl group and the amide functionality play crucial roles in its binding to target proteins or enzymes. The compound may inhibit or activate specific biochemical pathways, leading to its observed effects. Detailed studies on its mechanism of action are ongoing to elucidate the exact molecular interactions and pathways involved.
類似化合物との比較
Similar Compounds
Picolinamide: The parent compound without the hydroxyl and o-tolyl groups.
6-Hydroxy-picolinamide: Similar structure but lacks the o-tolyl group.
N-(o-tolyl)picolinamide: Similar structure but lacks the hydroxyl group.
Uniqueness
6-Hydroxy-N-(o-tolyl)picolinamide is unique due to the presence of both the hydroxyl group at the 6th position and the o-tolyl group attached to the nitrogen atom. This combination of functional groups imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.
特性
分子式 |
C13H12N2O2 |
|---|---|
分子量 |
228.25 g/mol |
IUPAC名 |
N-(2-methylphenyl)-6-oxo-1H-pyridine-2-carboxamide |
InChI |
InChI=1S/C13H12N2O2/c1-9-5-2-3-6-10(9)15-13(17)11-7-4-8-12(16)14-11/h2-8H,1H3,(H,14,16)(H,15,17) |
InChIキー |
BYFOIBJEAAPJSS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=CC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



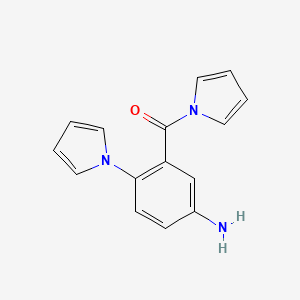
![[(1R,3R,4R,7S)-3-(2,4-dioxopyrimidin-1-yl)-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methyl benzoate](/img/structure/B13908314.png)
![3-fluoro-4-[3-oxo-5-(trifluoromethyl)-1H-pyrazol-2-yl]benzonitrile](/img/structure/B13908322.png)
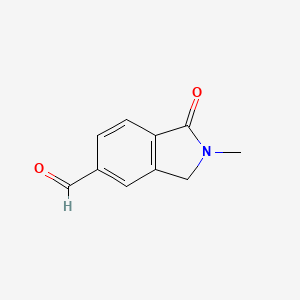
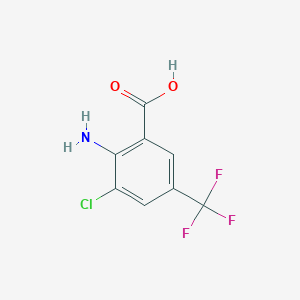
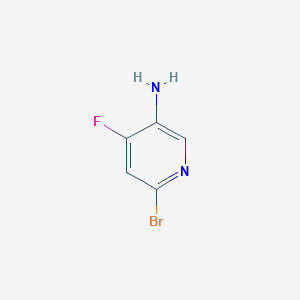
![4-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;dihydrochloride](/img/structure/B13908333.png)
![4-(Benzyloxymethyl)-2-oxabicyclo[2.2.1]heptan-6-one](/img/structure/B13908335.png)
![1-[(2R,3R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13908342.png)
![1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidin-4-one](/img/structure/B13908343.png)
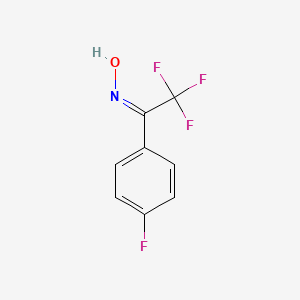
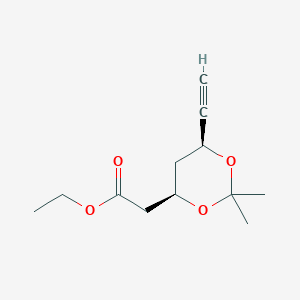
![4-[Bromo(difluoro)methoxy]-2-chloro-pyridine](/img/structure/B13908363.png)
